molecular formula C10H12N2O3 B8645265 4-(4-Nitrophenyl)butanamide CAS No. 61445-60-1

4-(4-Nitrophenyl)butanamide

Cat. No.: B8645265
CAS No.: 61445-60-1
M. Wt: 208.21 g/mol
InChI Key: AZIJUQJAJIZXFC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)butanamide is an aromatic amide compound characterized by a butanamide chain attached to a 4-nitrophenyl group. Its molecular structure (Figure 9 in ) features a nitro group at the para position of the benzene ring, which significantly influences its electronic properties and reactivity . This compound has garnered attention in degradation studies, particularly in the context of ozonation processes. Its synthesis typically involves amidation reactions, as exemplified by the preparation of structurally similar compounds (e.g., 1034 and 1035 in ) using PyBOP® coupling agents or catalytic hydrogenation .

Properties

CAS No.

61445-60-1

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-(4-nitrophenyl)butanamide

InChI

InChI=1S/C10H12N2O3/c11-10(13)3-1-2-8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H2,(H2,11,13)

InChI Key

AZIJUQJAJIZXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 4-(4-nitrophenyl)butanamide with five analogs, focusing on structural variations, physicochemical properties, and applications.

N-(4-Acetylphenyl)butanamide (CAS 324580-52-1)

  • Structure : The acetyl group replaces the nitro group at the para position.
  • Properties: Molecular formula C₁₂H₁₅NO₂ (MW 205.26) .
  • Synthesis: Prepared via direct amidation of 4-acetylphenylaniline with butanoic acid derivatives.

N-(4-Butylphenyl)butanamide (CAS 20331-19-5)

  • Structure : A butyl substituent replaces the nitro group.
  • Properties: Molecular formula C₁₄H₂₁NO (MW 219.32) .
  • Application : Likely used in polymer or surfactant research due to its hydrophobic alkyl chain.
  • Key Difference: The absence of a nitro group eliminates redox-active sites, reducing utility in degradation studies but enhancing stability in non-polar environments .

4-(2’-Fluoro-[1,1’-biphenyl]-4-yl)-N-(3,4,5-trimethoxyphenyl)butanamide (Compound 1034)

  • Structure : Incorporates a fluorinated biphenyl system and a trimethoxyphenyl amide group.
  • Properties : Melting point 130–132°C; synthesized via PyBOP®-mediated amidation .

(2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide Hydrochloride (CAS 77835-49-5)

  • Structure: Features a chiral amino-methyl branch on the butanamide chain.
  • Properties : Molecular formula C₁₁H₁₆ClN₃O₃ (MW 289.72) .
  • Application : Used as a chiral building block in peptide mimetics or enzyme substrates.
  • Key Difference: The stereocenter and protonated amino group increase solubility in aqueous media, contrasting with the parent compound’s hydrophobicity .

N-(4-(4-Nitrophenoxy)phenyl)propionamide

  • Structure: Contains a phenoxy linker between the nitro group and amide.
  • Properties : Exhibits distinct conformational flexibility (anti/gauche alkyl chains) and amide-amide interactions in crystal packing .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
This compound Not Provided C₁₀H₁₂N₂O₃ 208.21 Not Reported Nitrophenyl, amide
N-(4-Acetylphenyl)butanamide 324580-52-1 C₁₂H₁₅NO₂ 205.26 Not Reported Acetylphenyl, amide
N-(4-Butylphenyl)butanamide 20331-19-5 C₁₄H₂₁NO 219.32 Not Reported Butylphenyl, amide
Compound 1034 Not Provided C₂₅H₂₄FNO₃ 405.46 130–132 Fluorobiphenyl, trimethoxy
(2S)-2-Amino-3-methyl derivative 77835-49-5 C₁₁H₁₆ClN₃O₃ 289.72 Not Reported Chiral amino, nitro

Research Findings and Insights

  • Degradation Pathways : this compound’s decomposition to 1-nitrocyclohexene under ozonation highlights its environmental utility in reducing methylene blue waste toxicity .
  • Biological Activity : Analogs like Compound 1034 demonstrate the impact of fluorinated aromatic systems on anticancer efficacy, suggesting structural optimization strategies for drug design .
  • Crystallography: Conformational flexibility in N-(4-nitrophenoxy)phenyl analogs (e.g., anti/gauche chains) underscores the role of substituents in solid-state packing .

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